4-(2-Methoxypyrimidin-5-YL)phenol
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Overview
Description
4-(2-Methoxypyrimidin-5-YL)phenol is an organic compound with the molecular formula C11H10N2O2. It is characterized by the presence of a methoxypyrimidine ring attached to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyrimidin-5-YL)phenol typically involves the coupling of a pyrimidine derivative with a phenol derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the cross-coupling of boronic acids with halides . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypyrimidin-5-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(2-Methoxypyrimidin-5-YL)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypyrimidin-5-YL)phenol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the pyrimidine ring can engage in π-π interactions with aromatic residues . These interactions disrupt the normal function of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)phenol: Similar structure but with an ethyl group instead of a pyrimidine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxypyridine ring but with different functional groups.
Uniqueness
4-(2-Methoxypyrimidin-5-YL)phenol is unique due to the combination of a methoxypyrimidine ring and a phenol group. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds.
Properties
IUPAC Name |
4-(2-methoxypyrimidin-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-12-6-9(7-13-11)8-2-4-10(14)5-3-8/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSSATUILXDAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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